Ethyl-3-oxo-3-thiazol-2-yl-propionat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

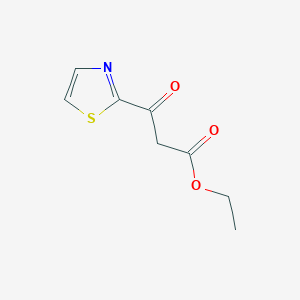

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities . This compound is used primarily in research and development settings and has various applications in chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-oxo-3-thiazol-2-yl-propionate has several scientific research applications:

Wirkmechanismus

Target of Action

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a complex compound with a molecular weight of 200.24 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Thiazole compounds have been shown to exhibit diverse biological activities . They may interact with various biological targets, leading to changes at the molecular and cellular levels. More research is required to elucidate the specific interactions of Ethyl 3-oxo-3-thiazol-2-YL-propionate with its targets.

Biochemical Pathways

Thiazole compounds are known to impact a variety of biological processes , suggesting that multiple pathways could be affected

Result of Action

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities , suggesting potential therapeutic applications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Ethyl 3-oxo-3-thiazol-2-YL-propionate is not well-understood. Factors such as temperature, pH, and presence of other compounds can potentially affect its action. The compound is stored at room temperature , indicating some level of stability under these conditions.

Vorbereitungsmethoden

The synthesis of Ethyl 3-oxo-3-thiazol-2-yl-propionate typically involves the reaction of ethyl acetoacetate with thioamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

Ethyl 3-oxo-3-thiazol-2-yl-propionate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: It can be reduced to form thiazolidines or other reduced forms.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxo-3-thiazol-2-yl-propionate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug that also contains a thiazole ring.

Abafungin: An antifungal drug with a thiazole moiety.

What sets Ethyl 3-oxo-3-thiazol-2-yl-propionate apart is its specific structure and the unique properties it imparts, making it a valuable compound for research and development .

Biologische Aktivität

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Ethyl 3-oxo-3-thiazol-2-YL-propionate has the molecular formula C8H9NO3S and a molecular weight of approximately 199.23 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities. The structure includes an ethyl ester group attached to a propionate moiety and an oxo group at the 3-position of the thiazole ring .

| Property | Details |

|---|---|

| Molecular Formula | C8H9NO3S |

| Molecular Weight | 199.23 g/mol |

| Structural Features | Thiazole ring, ethyl ester |

Thiazole compounds, including Ethyl 3-oxo-3-thiazol-2-YL-propionate, exhibit their biological activities through various mechanisms:

- Antimicrobial Activity : Thiazoles have shown significant antibacterial and antifungal properties. Ethyl 3-oxo-3-thiazol-2-YL-propionate has been evaluated for its efficacy against various bacterial strains, demonstrating promising results .

- Analgesic and Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can exert analgesic and anti-inflammatory effects, making them potential candidates for pain management therapies .

Antimicrobial Properties

Research indicates that Ethyl 3-oxo-3-thiazol-2-YL-propionate possesses notable antimicrobial properties. In a comparative study, it was found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics like Oxytetracycline.

| Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline |

|---|---|---|

| Staphylococcus aureus | 7.8 | 16-fold higher efficacy |

| Escherichia coli | 15.6 | 8-fold higher efficacy |

Anticancer Potential

Emerging studies suggest that Ethyl 3-oxo-3-thiazol-2-YL-propionate may also have anticancer properties. Thiazole derivatives are being investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

- Antibacterial Efficacy Study : A study involving the synthesis of various thiazole derivatives demonstrated that those containing the thiazole moiety exhibited enhanced antibacterial activity compared to traditional antibiotics. Ethyl 3-oxo-3-thiazol-2-YL-propionate was among the compounds tested, showing significant inhibition of bacterial growth against multiple strains .

- Antifungal Activity Assessment : In another study focusing on antifungal properties, Ethyl 3-oxo-3-thiazol-2-YL-propionate was tested against common fungal pathogens. Results indicated effective fungal inhibition, supporting its potential use in antifungal therapies .

Research Applications

Ethyl 3-oxo-3-thiazol-2-YL-propionate has several applications in scientific research:

- Medicinal Chemistry : As a building block in synthesizing more complex thiazole derivatives with enhanced biological activities.

- Pharmaceutical Development : Ongoing research aims to explore its therapeutic potential in treating infections and possibly cancer.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212621-63-1 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.